molecular formula C10H6Br2O2 B15263180 Methyl 3-(2,5-dibromophenyl)prop-2-ynoate

Methyl 3-(2,5-dibromophenyl)prop-2-ynoate

Cat. No.: B15263180
M. Wt: 317.96 g/mol
InChI Key: CJGSQYZHDJNLHG-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dibromophenyl)prop-2-ynoate is a halogenated aromatic ester featuring a propargyl ester backbone substituted with a 2,5-dibromophenyl group. This compound belongs to a class of molecules where halogen atoms (bromine, in this case) are strategically positioned on the aromatic ring to modulate electronic, steric, and bioactive properties.

The 2,5-dibromo substitution pattern may enhance lipophilicity and influence intermolecular interactions, such as π-stacking or halogen bonding, which are critical in biological target engagement. Propargyl esters like this are also valuable intermediates in click chemistry and polymer synthesis due to their reactive alkyne moiety.

Properties

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

methyl 3-(2,5-dibromophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6Br2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3

InChI Key

CJGSQYZHDJNLHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(2,5-dibromophenyl)prop-2-ynoate typically involves the reaction of 2,5-dibromobenzaldehyde with propargyl alcohol in the presence of a base, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Methyl 3-(2,5-dibromophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(2,5-dibromophenyl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dibromophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The prop-2-ynoate group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating their activity .

Comparison with Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

A key structural analog is Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate (CAS 1343764-97-5), which replaces bromine with chlorine at the 2- and 5-positions of the phenyl ring .

Property Methyl 3-(2,5-dibromophenyl)prop-2-ynoate Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate
Molecular Formula C₁₀H₆Br₂O₂ C₁₀H₆Cl₂O₂
Molecular Weight 337.96 g/mol 229.06 g/mol
Halogen Effects Larger atomic radius; higher polarizability Smaller atomic radius; lower lipophilicity
Potential Reactivity Stronger halogen bonding; slower metabolic clearance Faster reactivity in nucleophilic substitutions

Bromine’s larger size and polarizability may increase the compound’s membrane permeability and binding affinity to hydrophobic targets compared to its dichloro counterpart. However, chlorine’s lower molecular weight could improve solubility in polar solvents .

Substitution Pattern: 2,5-Dibromo vs. 3,5-Dibromo-4-Hydroxy

Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate (CAS 105189-44-4) introduces a hydroxyl group at the 4-position and a trifluoroacetylated amino side chain .

Property This compound Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(TFA)amino]propanoate
Functional Groups Propargyl ester Amino acid ester; hydroxyl; trifluoroacetyl
Bioactivity Potential Likely moderate (inferred from halogenated analogs) Enhanced solubility; potential for targeted interactions
Synthetic Utility Alkyne reactivity for modular chemistry Peptidomimetic or protease inhibitor scaffolds

The hydroxyl group in the 3,5-dibromo derivative improves hydrophilicity, which may reduce bioavailability but enable interactions with polar biological targets. The trifluoroacetyl group could enhance metabolic stability, a feature absent in the target compound .

Core Structure: Propargyl Ester vs. Acylthiourea

Acylthioureas such as 2-((4-methylphenoxy)methyl)-N-(2,5-dibromophenyl-carbamothioyl)benzamide (from ) share the 2,5-dibromophenyl group but feature a thiourea backbone instead of a propargyl ester .

Property This compound Acylthiourea Derivatives
Biofilm Inhibition Not reported Significant anti-biofilm activity
Target Selectivity Uncharacterized Effective against P. aeruginosa and S. aureus
Structural Flexibility Rigid alkyne spacer Flexible thiourea linker

The acylthiourea derivatives demonstrate that the 2,5-dibromophenyl group synergizes with hydrogen-bonding motifs (thiourea) to disrupt bacterial biofilms. This suggests that the propargyl ester’s alkyne group could be modified to introduce similar hydrogen-bonding capabilities for enhanced bioactivity .

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